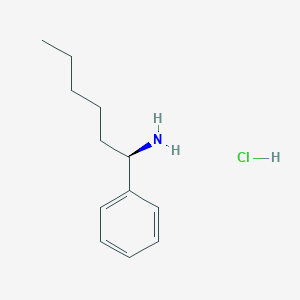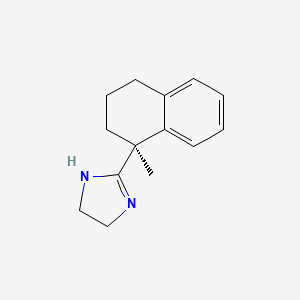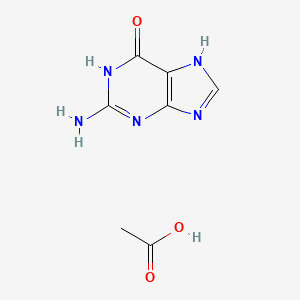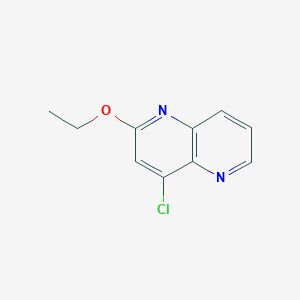
(R)-1-Phenylhexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Phénylhexan-1-amine chlorhydrate est un composé organique de formule moléculaire C12H19N·HCl. Il s'agit d'une amine chirale, ce qui signifie qu'elle possède un arrangement tridimensionnel spécifique qui n'est pas superposable à son image miroir. Ce composé est souvent utilisé dans diverses applications chimiques et pharmaceutiques en raison de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (R)-1-Phénylhexan-1-amine chlorhydrate implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec les matières de départ appropriées, telles que le (R)-1-Phénylhexan-1-ol.
Conversion en amine : Le groupe alcool est converti en groupe amine par une série de réactions, notamment une amination et une réduction.
Formation du sel chlorhydrate : L'amine libre est ensuite mise à réagir avec de l'acide chlorhydrique pour former le sel chlorhydrate.
Méthodes de production industrielle
Dans les milieux industriels, la production du (R)-1-Phénylhexan-1-amine chlorhydrate peut impliquer des méthodes plus efficaces et plus évolutives, telles que :
Hydrogénation catalytique : Utilisation de catalyseurs pour faciliter la réduction des intermédiaires.
Chimie en écoulement continu : Utilisation de réacteurs en écoulement continu pour améliorer l'efficacité de la réaction et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
(R)-1-Phénylhexan-1-amine chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former des imines ou des nitriles correspondants.
Réduction : Les réactions de réduction peuvent convertir l'amine en d'autres groupes fonctionnels, tels que les alcools.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe amine est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des imines, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
(R)-1-Phénylhexan-1-amine chlorhydrate a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment son interaction avec les enzymes et les récepteurs.
Médecine : Il est étudié pour ses effets thérapeutiques potentiels, tels que son rôle dans le développement de médicaments.
Industrie : Le composé est utilisé dans la production de divers produits chimiques et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du (R)-1-Phénylhexan-1-amine chlorhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, ce qui entraîne divers effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism of action of ®-1-Phenylhexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-1-Phénylhexan-1-amine chlorhydrate : L'énantiomère du (R)-1-Phénylhexan-1-amine chlorhydrate, avec un arrangement tridimensionnel différent.
1-Phénylhexane : Un composé apparenté sans le groupe amine.
1-Phénylhexan-1-ol : Le précurseur alcoolique utilisé dans la synthèse du (R)-1-Phénylhexan-1-amine chlorhydrate.
Unicité
(R)-1-Phénylhexan-1-amine chlorhydrate est unique en raison de sa nature chirale et de ses activités biologiques spécifiques. Sa capacité à interagir avec des cibles moléculaires de manière stéréospécifique la rend précieuse dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
211988-00-0 |
|---|---|
Formule moléculaire |
C12H20ClN |
Poids moléculaire |
213.75 g/mol |
Nom IUPAC |
(1R)-1-phenylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-5-10-12(13)11-8-6-4-7-9-11;/h4,6-9,12H,2-3,5,10,13H2,1H3;1H/t12-;/m1./s1 |
Clé InChI |
ARNMMAZBPLSECJ-UTONKHPSSA-N |
SMILES isomérique |
CCCCC[C@H](C1=CC=CC=C1)N.Cl |
SMILES canonique |
CCCCCC(C1=CC=CC=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)





![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![Methyl 4-chloropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11891320.png)

![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)
![N-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11891341.png)
